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Compound of Interest |

Compound Name: 4-(3-Fluorophenyl)-1-butene
CAS No.: 2248-12-6

Cat. No.: B1323609

\ J

CAS Registry Number: 2248-12-6 Chemical Formula: CioH11F Molecular Weight: 150.19 g/mol
[1]

Executive Summary & Core Identity

4-(3-Fluorophenyl)-1-butene is a homoallylic fluorobenzene derivative serving as a versatile
building block in medicinal chemistry. Its structural value lies in the 3-fluorophenyl moiety, a
bioisostere often employed to modulate metabolic stability (blocking P450 oxidation sites),
lipophilicity, and receptor binding affinity without significantly altering steric bulk compared to a
hydrogen atom.

Physicochemical Profile

Property Value Note

Appearance Colorless to pale yellow liquid Oxidizes slowly upon air
exposure

Boiling Point 176.3+9.0 °C @ 760 mmHg (Predicted)

Density 0.971 £ 0.06 g/cm3 @ 20 °C

Refractive Index 1.485 (Predicted)

Solubility Soluble in DCM, THF, Et20 Insoluble in water

Flash Point ~55°C Flammable liquid (estimate)
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Synthesis Protocol: Grighard Cross-Coupling

Methodology Rationale: While Wittig olefination is a viable route, the Grignard cross-coupling of
3-fluorobenzyl bromide with allylmagnesium bromide is preferred for scale-up due to higher
atom economy and simplified purification (removal of magnesium salts vs. triphenylphosphine
oxide).

Reaction Pathway

The synthesis exploits the nucleophilic attack of allylmagnesium bromide on the benzylic
carbon of 3-fluorobenzyl bromide.
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Figure 1: Grignard cross-coupling pathway for the synthesis of 4-(3-Fluorophenyl)-1-butene.

[2]

Step-by-Step Experimental Protocol

Safety Precaution: Allyimagnesium bromide is moisture-sensitive and pyrophoric.[3] All steps
must be performed under an inert atmosphere (Nitrogen or Argon).

» Reagent Preparation:

o Charge a flame-dried 3-neck round-bottom flask with 3-fluorobenzyl bromide (1.0 eq) and
anhydrous THF (0.5 M concentration).

o Cool the solution to 0 °C using an ice/salt bath to prevent Wurtz-type homocoupling side
reactions.

o Addition:
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o Add Allylmagnesium bromide (1.2 eq, 1.0 M in Et20) dropwise via a pressure-equalizing
addition funnel over 30 minutes.

o Critical Control Point: Maintain internal temperature < 5 °C during addition to minimize
exotherms.

e Reaction & Monitoring:
o Allow the mixture to warm to room temperature (25 °C) and stir for 4—6 hours.

o TLC Monitoring: Use Hexane/EtOAc (95:5). The starting bromide spot (Rf ~0.6) should
disappear, replaced by the alkene product (Rf ~0.8).

o Work-up:
o Quench carefully with saturated aqueous NH4Cl at O °C.
o Extract the agueous layer with Diethyl Ether (3x).

o Wash combined organics with brine, dry over MgSOa, and concentrate under reduced
pressure.

o Purification:

o Purify the crude oil via vacuum distillation (approx. 80—-85 °C @ 5 mmHg) or flash column
chromatography (100% Hexanes) to yield the pure alkene.

Applications in Drug Development

The 3-fluorophenyl group is a "privileged structure" in medicinal chemistry. This intermediate is
specifically used to introduce this moiety via the terminal alkene, which serves as a functional
handle.

Structure-Activity Relationship (SAR) Impact

o Metabolic Stability: Unlike the 4-fluoro analog (which blocks para-oxidation), the 3-fluoro
substitution exerts an electron-withdrawing effect that deactivates the ring towards oxidation
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while altering the lipophilic vector (LogP) differently, often improving blood-brain barrier
(BBB) penetration.

¢ Functionalization Potential: The terminal alkene allows for:
o Hydroboration-Oxidation: Yields primary alcohols for ester/ether linkages.

o Heck Coupling: Extension of the carbon chain for complex scaffolds (e.g., styrenyl
derivatives).

o Epoxidation: Precursor to chiral epoxides for beta-blocker analogs.

Workflow: From Intermediate to Active Pharmaceutical
Ingredient (API)
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Figure 2: Divergent synthetic utility of the terminal alkene handle in drug discovery.

Analytical Characterization

To validate the identity of synthesized 4-(3-Fluorophenyl)-1-butene, the following
spectroscopic data is expected:

« H NMR (400 MHz, CDCls):
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[e]

0 7.20-6.85 (m, 4H, Ar-H)

o

5 5.85 (ddt, 1H, =CH-)

[¢]

8 5.05-4.95 (m, 2H, =CH2)

[¢]

5 2.70 (t, 2H, Ar-CHz)

o 82.38(q, 2H, ~CHz-)

e 13C NMR (100 MHz, CDCls):

o Diagnostic peaks at ~163.0 (d, C-F coupling), ~138.0 (alkene CH), ~115.0 (alkene CHz2),
and ~35.0 (aliphatic carbons).

* IR Spectroscopy:
o ~1640 cm~1 (C=C stretch), ~1250 cm~1 (C-F stretch).

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Flammable Liquid H226 Flammable liquid and vapor.
Skin Irritation H315 Causes skin irritation.[4]
o Causes serious eye irritation.

Eye Irritation H319

[4]

May cause respiratory
STOT-SE H335

irritation.

Storage: Store at 2—8 °C under inert gas. Segregate from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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